Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 4-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 5194-37-6)
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their unique structural and electronic properties allow for the precise tuning of biological activity and material characteristics. Among these, the benzo[b]thiophene scaffold is of particular interest due to its prevalence in a wide array of pharmacologically active agents.[1] 4-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: 5194-37-6) emerges as a highly valuable and versatile building block within this class.
This guide, prepared for researchers, synthetic chemists, and drug development professionals, provides a comprehensive technical overview of 4-Bromobenzo[b]thiophene-2-carboxylic acid. We will delve into its physicochemical properties, spectral characteristics, synthetic utility, and critical role as a key intermediate in the synthesis of complex pharmaceutical agents. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Core Physicochemical and Structural Properties
4-Bromobenzo[b]thiophene-2-carboxylic acid is a solid organic compound at room temperature.[2] Its structure features a bicyclic benzothiophene core, functionalized with a bromine atom at the 4-position and a carboxylic acid at the 2-position. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 5194-37-6 | [2][3][4] |
| Molecular Formula | C₉H₅BrO₂S | [2][3][4] |
| Molecular Weight | 257.10 g/mol | [4][5] |
| IUPAC Name | 4-bromo-1-benzothiophene-2-carboxylic acid | [3][6] |
| Appearance | Solid | [2][3][7] |
| Melting Point | 265 °C (Predicted) | [5] |
| Boiling Point | 429.7 ± 25.0 °C (Predicted) | [5] |
| Density | 1.813 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | LAYNZUFIYSYHIV-UHFFFAOYSA-N | [3] |
Spectral Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region. The single proton on the thiophene ring (at C3) would likely appear as a singlet, significantly downfield due to the deshielding effects of the adjacent carboxylic acid and the sulfur heteroatom. The three protons on the benzene ring will appear as a complex multiplet pattern, influenced by the bromine substituent. The acidic proton of the carboxylic acid will present as a very broad singlet, often far downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-170 ppm range.[8] The seven aromatic carbons will appear between approximately 120-145 ppm, with the carbon atoms directly attached to bromine and sulfur (C4 and C7a) showing characteristic shifts. The carbon bearing the bromine (C4) will be shifted upfield relative to the others due to the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The presence of the carboxylic acid is confirmed by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which often overlaps with C-H stretching signals.[10] A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected in the 1690-1760 cm⁻¹ region.[10][11]
| Expected Absorption | Wavenumber (cm⁻¹) | Functional Group |
| Broad Stretch | 3300 - 2500 | O-H (Carboxylic Acid Dimer) |
| Sharp, Strong Stretch | 1760 - 1690 | C=O (Carbonyl) |
| Stretch | 1320 - 1210 | C-O (Carboxylic Acid) |
| Bends | 1440-1395 & 950-910 | O-H (Carboxylic Acid) |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 256. A characteristic and prominent M+2 peak of nearly equal intensity at m/z 258 is expected, which is the definitive isotopic signature of a molecule containing one bromine atom. Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and the loss of bromine (79/81 Da).
Reactivity and Synthetic Utility
The dual functionality of 4-Bromobenzo[b]thiophene-2-carboxylic acid makes it a powerful synthetic intermediate.
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The Bromine Atom: The aryl bromide at the 4-position is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[2][12] This allows for the strategic introduction of diverse carbon-based substituents (alkyl, aryl, vinyl, alkynyl) to build molecular complexity.
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position can be readily converted into a variety of other functional groups. It can be transformed into esters, amides (via coupling with amines), acid chlorides, or reduced to a primary alcohol. This functional group also imparts acidity and can influence the solubility of the molecule in polar solvents.[2]
Proposed Synthesis Protocol
While multiple synthetic routes to the benzo[b]thiophene core exist, a common and effective method involves the cyclization of a substituted benzaldehyde with a mercaptoacetate derivative. The following protocol is a plausible pathway to the target compound, adapted from literature procedures for related structures.[13][14]
Causality: This pathway is chosen for its efficiency and use of readily available starting materials. The reaction proceeds via an initial Knoevenagel-type condensation followed by an intramolecular cyclization to form the stable benzothiophene ring system.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Nucleophilic Addition: Add methyl thioglycolate (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Cyclization: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed. This step involves the condensation and subsequent intramolecular nucleophilic aromatic substitution, where the thiolate displaces the fluorine atom to form the thiophene ring.
-
Saponification: After cooling the reaction to room temperature, add a solution of sodium hydroxide (e.g., 2M aqueous NaOH, 3.0 eq) and stir vigorously. This step hydrolyzes the methyl ester to the corresponding carboxylate salt.
-
Workup and Acidification: Dilute the mixture with water and perform an extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until a precipitate forms (pH ~2).
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 4-Bromobenzo[b]thiophene-2-carboxylic acid.
Applications in Drug Discovery: An Intermediate for Brexpiprazole
The utility of 4-Bromobenzo[b]thiophene-2-carboxylic acid is prominently highlighted by its connection to the synthesis of advanced pharmaceutical agents. It is identified as an impurity or a direct precursor to intermediates used in the synthesis of Brexpiprazole .[2][12][15] Brexpiprazole is a second-generation atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.
The decarboxylated analogue, 4-Bromobenzo[b]thiophene, is a documented key intermediate in Brexpiprazole synthesis.[13][14][16] Therefore, 4-Bromobenzo[b]thiophene-2-carboxylic acid serves as a direct precursor to this key fragment, underscoring its industrial and pharmaceutical relevance.
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage procedures are essential to ensure safety.
Hazard Identification:
-
GHS Hazard Statements:
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20][21]
-
Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[18] Avoid dust formation during handling.[19]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19][20]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][22]
-
For long-term stability, it is recommended to store at 2-8°C, protected from light.[3]
Conclusion
4-Bromobenzo[b]thiophene-2-carboxylic acid is more than a simple chemical entity; it is a strategic tool for chemical innovation. Its defined physicochemical properties, predictable spectral behavior, and versatile reactivity make it an indispensable building block for organic synthesis. Its established role as a precursor in the manufacture of critical pharmaceuticals like Brexpiprazole firmly cements its importance in the drug development pipeline. This guide provides the foundational knowledge for researchers and scientists to handle, utilize, and exploit the full synthetic potential of this valuable compound.
References
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[1] MDPI. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
[9] IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
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